An In-depth Technical Guide to the Chemical Structure and Activity of Hernandezine
An In-depth Technical Guide to the Chemical Structure and Activity of Hernandezine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hernandezine, a bisbenzylisoquinoline alkaloid with significant potential in oncological research. The document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, presented in a format tailored for scientific and drug development applications.
Chemical Identity and Structure
Hernandezine is a complex tetrahydroquinoline alkaloid belonging to the bisbenzylisoquinoline class.[1] It is a natural product that has been isolated from plants of the Thalictrum genus, particularly Thalictrum glandulosissimum, a plant utilized in traditional Chinese medicine.[2][3][4] The core structure of Hernandezine consists of two benzyl-tetrahydroquinoline units linked by ether groups.[5]
The definitive chemical structure is presented below:
Chemical Formula: C₃₉H₄₄N₂O₇[5]
IUPAC Name: (1S,14S)-9,19,20,21,25-pentamethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁴,¹⁸.0²⁷,³¹.0²²,³³]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaene[5]
SMILES (Isomeric): CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC)OC[3][5]
While the structure has been elucidated, specific primary ¹H-NMR, ¹³C-NMR, and single-crystal X-ray diffraction data for Hernandezine were not available in the surveyed literature. Such data are foundational for absolute structural confirmation and are typically found in specialized natural product chemistry publications.
Physicochemical and Quantitative Data
The known physicochemical properties and biological activity data for Hernandezine are summarized in the tables below for ease of reference and comparison.
Table 1: Physicochemical Properties of Hernandezine
| Property | Value | Source |
| Molecular Weight | 652.8 g/mol | [5][6] |
| CAS Number | 6681-13-6 | [1][5][7] |
| Physical Form | Powder | [7] |
| Melting Point | 156-157 °C | [7] |
| Optical Activity | [α]D +216° (c=1, chloroform) | [7] |
| XLogP3 | 6.4 | [5][6][8] |
| Topological Polar Surface Area | 71.1 Ų | [3][5][8] |
| Hydrogen Bond Donors | 0 | [8] |
| Hydrogen Bond Acceptors | 9 | [8] |
| Rotatable Bond Count | 5 | [8] |
| Solubility | Soluble in chloroform; poorly soluble in ethanol, methanol. | [7] |
Table 2: In Vitro Cytotoxicity of Hernandezine (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time | Source |
| A549 | Lung Cancer | 7.59 | 72 h | [5] |
| H1299 | Lung Cancer | 6.74 | 72 h | [5] |
| HepG2 | Liver Cancer | 7.42 | 72 h | [5] |
| Hep3B | Liver Cancer | 6.71 | 72 h | [5] |
| Capan-1 | Pancreatic Cancer | 47.7 | 24 h | [9] |
| Capan-1 | Pancreatic Cancer | 14.8 | 48 h | [9] |
| SW1990 | Pancreatic Cancer | 40.1 | 24 h | [9] |
| SW1990 | Pancreatic Cancer | 27.5 | 48 h | [9] |
| LO2 | Normal Liver Hepatocytes | 65.1 | 72 h | [5] |
Mechanism of Action: AMPK Activation and Autophagy Induction
Hernandezine has been identified as a novel, natural activator of AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status.[2][4] Its mechanism of action is particularly relevant in the context of drug-resistant cancers that are often apoptosis-resistant. By directly activating AMPK, Hernandezine triggers a signaling cascade that leads to autophagic cell death.[4][5]
The key steps in this pathway are:
-
AMPK Activation: Hernandezine directly or indirectly activates AMPK, leading to its phosphorylation.[5][6] One proposed mechanism is that Hernandezine prevents the dephosphorylation of phosphorylated AMPK, thus prolonging its activity.[6]
-
mTORC1 Inhibition: Activated AMPK phosphorylates and inhibits the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation.[2][5] This is a crucial step for initiating autophagy.
-
Autophagy Induction: Inhibition of mTORC1 de-represses the ULK1 complex, a key initiator of autophagy.[5] This leads to the formation of autophagosomes, which sequester cellular components for degradation.
-
Autophagic Cell Death: In cancer cells, particularly those resistant to apoptosis, the sustained and intense autophagy induced by Hernandezine leads to cell death.[2][5]
Some studies also indicate that Hernandezine can increase the generation of reactive oxygen species (ROS), which can act upstream to further activate the AMPK signaling pathway.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe protocols for the isolation of Hernandezine and its characterization in key biological assays.
This protocol outlines a general method for the extraction of the total alkaloid fraction from the plant source, which would then be subjected to further chromatographic separation to yield pure Hernandezine.[8]
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][10]
-
Cell Plating: Seed cells (e.g., 1 x 10⁴ cells/well) in 96-well plates and culture overnight.
-
Compound Preparation: Prepare a stock solution of Hernandezine (e.g., 100 mM in DMSO).[5] Create serial dilutions to achieve the desired final concentrations for treatment.
-
Treatment: Treat cells with various concentrations of Hernandezine for specified time periods (e.g., 24, 48, or 72 hours).[5][10] Include a DMSO-only control.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.05 mg/mL and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the MTT medium and add DMSO to each well to dissolve the resulting formazan crystals.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells. Determine IC₅₀ values using appropriate software.[5]
Confirming autophagy induction requires multiple lines of evidence. The two most common methods are the quantification of LC3-positive puncta and the analysis of LC3 protein conversion via Western blot.[5][11]
4.3.1 Visualization of LC3 Puncta by Fluorescence Microscopy
This method visualizes the relocalization of the LC3 protein to the autophagosome membrane.[5][11]
-
Cell Preparation: Plate cells on coverslips in a 6- or 12-well plate. For transient expression, transfect cells with an EGFP-LC3 plasmid for 24 hours.[5]
-
Treatment: Treat cells with Hernandezine (e.g., 10 µM) or a DMSO control for 24 hours.[5]
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with a detergent like Triton X-100 or saponin.
-
Staining (for endogenous LC3): If not using EGFP-LC3, incubate cells with a primary anti-LC3 antibody overnight at 4°C, followed by incubation with a fluorescently-tagged secondary antibody (e.g., TRITC) for 1 hour at 37°C.[5]
-
Mounting and Imaging: Mount coverslips onto slides using mounting media.[5] Capture images using a fluorescence or confocal microscope.
-
Quantification: Quantify autophagy by counting the number of cells exhibiting a punctate fluorescence pattern (e.g., ≥10 dots per cell).[5] Score a minimum of 1000 cells from random fields.
4.3.2 Monitoring LC3-I to LC3-II Conversion by Western Blot
This biochemical assay detects the lipidation of cytosolic LC3-I (18 kDa) to the autophagosome-associated form, LC3-II (16 kDa).[5]
-
Cell Lysis: Treat cells with Hernandezine for the desired time. To measure autophagic flux, include a condition where cells are co-treated with a lysosomal inhibitor (e.g., 10 nM Bafilomycin A1) for the final 3 hours of the experiment.[5][12] Harvest and lyse the cells in an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate overnight with a primary antibody against LC3.[5] Follow this with incubation with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities for LC3-I, LC3-II, and a loading control (e.g., β-actin). An increase in the LC3-II/LC3-I ratio or the LC3-II/β-actin ratio indicates autophagy induction.[5] A greater accumulation of LC3-II in the presence of a lysosomal inhibitor compared to its absence confirms active autophagic flux.[5][11]
References
- 1. BIAdb: A Database for Benzylisoquinoline Alkaloids [crdd.osdd.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. vdoc.pub [vdoc.pub]
- 4. A Method for Rapid Screening of Anilide-Containing AMPK Modulators Based on Computational Docking and Biological Valida… [ouci.dntb.gov.ua]
- 5. Potent Ruthenium−Ferrocene Bimetallic Antitumor Antiangiogenic Agent That Circumvents Platinum Resistance: From Synthesis and Mechanistic Studies to In Vivo Evaluation in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uodiyala.edu.iq [uodiyala.edu.iq]
- 8. BIAdb: A curated database of benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bisbenzylisoquinoline alkaloids - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
